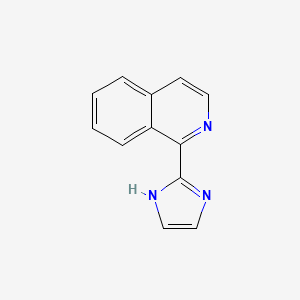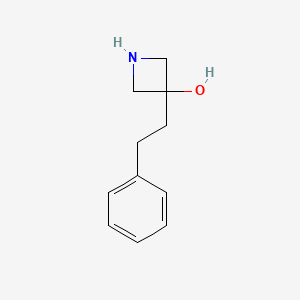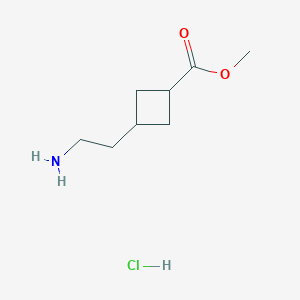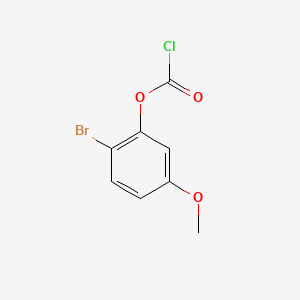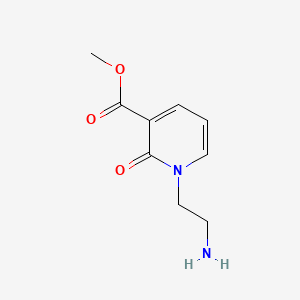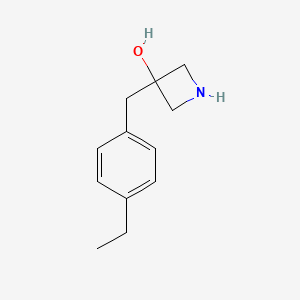
3-(4-Ethylbenzyl)azetidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Ethylbenzyl)azetidin-3-ol is a synthetic organic compound belonging to the azetidine class
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethylbenzyl)azetidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with 4-ethylbenzylamine and an appropriate azetidinone precursor.
Formation of Azetidine Ring: The azetidine ring is formed through a cyclization reaction. This can be achieved by reacting 4-ethylbenzylamine with a suitable electrophile, such as an epoxide or a halide, under basic conditions.
Hydroxylation: The hydroxyl group is introduced at the 3-position of the azetidine ring through a hydroxylation reaction. This can be done using oxidizing agents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors might be employed to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Ethylbenzyl)azetidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The azetidine ring can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3), bromine (Br2)
Major Products
Oxidation: Formation of a ketone or aldehyde at the 3-position.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of nitro or halogenated derivatives of the benzyl group.
Aplicaciones Científicas De Investigación
3-(4-Ethylbenzyl)azetidin-3-ol has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential pharmaceuticals targeting various diseases.
Material Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific properties.
Catalysis: The compound can be used as a ligand or catalyst in various organic reactions, enhancing reaction rates and selectivity.
Biological Studies: It can be used in the study of enzyme mechanisms and interactions due to its structural similarity to natural substrates.
Mecanismo De Acción
The mechanism of action of 3-(4-Ethylbenzyl)azetidin-3-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The azetidine ring’s strained structure allows it to act as a reactive intermediate in various biochemical pathways, potentially leading to the formation of covalent bonds with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Azetidin-3-ol: The parent compound without the ethylbenzyl group.
3-Benzylazetidin-3-ol: Similar structure but with a benzyl group instead of an ethylbenzyl group.
3-(4-Methylbenzyl)azetidin-3-ol: Similar structure but with a methyl group instead of an ethyl group on the benzyl ring.
Uniqueness
3-(4-Ethylbenzyl)azetidin-3-ol is unique due to the presence of the ethyl group on the benzyl ring, which can influence its reactivity and interactions with other molecules. This structural modification can enhance its solubility, stability, and binding affinity in various applications compared to its analogs.
Propiedades
Fórmula molecular |
C12H17NO |
|---|---|
Peso molecular |
191.27 g/mol |
Nombre IUPAC |
3-[(4-ethylphenyl)methyl]azetidin-3-ol |
InChI |
InChI=1S/C12H17NO/c1-2-10-3-5-11(6-4-10)7-12(14)8-13-9-12/h3-6,13-14H,2,7-9H2,1H3 |
Clave InChI |
PLKAOYBFPCOXBR-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)CC2(CNC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


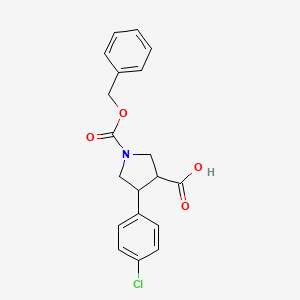
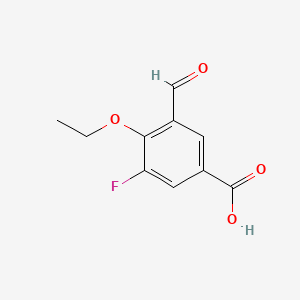
![5-Chloro-[1,2,4]triazolo[1,5-A]pyridine-7-carboxylic acid](/img/structure/B13543983.png)

![4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxyethyl]benzoicacid](/img/structure/B13543997.png)

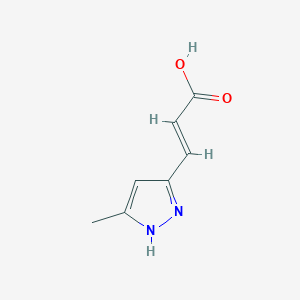
![N-[4-(methoxymethyl)-1,3-benzothiazol-2-yl]prop-2-enamide](/img/structure/B13544015.png)
![2-[2-Bromo-5-(trifluoromethyl)phenyl]acetaldehyde](/img/structure/B13544016.png)
